Morpholino(3-(pyridin-2-yloxy)phenyl)methanone
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Overview
Description
“Morpholino(3-(pyridin-2-yloxy)phenyl)methanone” is a chemical compound with the molecular formula C16H16N2O3. Morpholinos are a type of oligomer molecule used in molecular biology to modify gene expression . They contain DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .
Synthesis Analysis
The synthesis of morpholino derivatives has been explored in various studies . For instance, substituted tetrahydro-1 H -thiopyrano [3,4- c] pyridine-4-carbonitrile was prepared by the reaction of 1-methyl piperidin-4-one with CS 2, malononitrile, and triethylamine . This condensed thiopyrane was then converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine .Molecular Structure Analysis
The molecular structure of morpholinos contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The specific structure of “Morpholino(3-(pyridin-2-yloxy)phenyl)methanone” would include these elements, along with the additional phenylmethanone group.Chemical Reactions Analysis
Morpholino derivatives have been used as starters in the synthesis of heterocyclic compounds . For example, three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile was used as a starter in a series of heterocyclic compounds, such as the thieno [2,3- c ] [2,7]naphthyridines moiety .Physical And Chemical Properties Analysis
“Morpholino(3-(pyridin-2-yloxy)phenyl)methanone” has a molecular weight of 284.315. More specific physical and chemical properties would require further analysis.Scientific Research Applications
Anti-Cancer Properties
Synthesis and Structure: The compound is synthesized from substituted tetrahydro-1H-thiopyrano [3,4-c] pyridine-4-carbonitrile, which is further converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile. This compound serves as a precursor for creating heterocyclic moieties with anti-cancer activity .
Aromatic Ketone Synthesis
The pyridin-2-yl-methanone motif is valuable in pharmaceutical chemistry. Transition metal-catalyzed oxidation of Csp3-H bonds has been explored for the synthesis of aromatic ketones, including those containing the pyridin-2-yl-methanone moiety .
Morpholino Antisense Oligos
While not directly related to the compound itself, it’s worth mentioning that morpholino-based antisense oligonucleotides (ASOs) are used in biopharmaceutical research. These ASOs modulate gene expression with high specificity and stability, making them valuable tools for studying gene function and therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, influencing a range of biological processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects on cellular function .
Result of Action
Related compounds have been found to exhibit antimicrobial and anticancer activity, suggesting potential therapeutic applications .
Future Directions
properties
IUPAC Name |
morpholin-4-yl-(3-pyridin-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-16(18-8-10-20-11-9-18)13-4-3-5-14(12-13)21-15-6-1-2-7-17-15/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHCNTKUIHKYPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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